molecular formula C14H20ClN3O2 B12222469 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol

4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B12222469
M. Wt: 297.78 g/mol
InChI Key: JEKCXVIKXXEGBD-UHFFFAOYSA-N
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Description

4-{[(1-Isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a synthetic small molecule featuring a pyrazole core substituted with an isopropyl group at the N1 position and an aminomethyl linker at the C4 position, which connects to a 2-methoxyphenol moiety.

The compound’s structure combines a heterocyclic aromatic system (pyrazole) with a phenolic group, enabling interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

2-methoxy-4-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-10(2)17-9-12(8-16-17)15-7-11-4-5-13(18)14(6-11)19-3;/h4-6,8-10,15,18H,7H2,1-3H3;1H

InChI Key

JEKCXVIKXXEGBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The isopropyl group and methoxyphenol moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

FM (Flonoltinib Maleate)
  • Structure: Contains a pyrazole-pyrimidine core linked to a piperidine-ethanol group .
  • Target : JAK2/FLT3 kinase inhibitor, used in myeloproliferative disorders.
  • Key Differences: FM includes a pyrimidine ring and fluorine atom, enhancing kinase selectivity and metabolic stability. The target compound replaces pyrimidine with methoxyphenol, likely reducing kinase affinity but improving solubility due to phenolic hydroxyl groups.
Encorafenib ()
  • Structure : BRAF inhibitor featuring a pyrazole-sulfonamide-pyrimidine scaffold .
  • Key Differences: Encorafenib’s sulfonamide group and halogen substituents (Cl, F) contribute to strong ATP-binding pocket interactions. The target compound’s methoxyphenol may offer antioxidant benefits but lacks sulfonamide’s electronegative pharmacophore.
PROTAC Compound 12 ()
  • Structure : Pyrazole-containing PROTAC with a triazole linker and E3 ligase-recruiting moiety .
  • Key Differences: Compound 12 uses pyrazole as a BRAF-targeting unit, while the target compound’s methoxyphenol could serve as a warhead or solubility enhancer in PROTAC designs.

Pharmacological and Physicochemical Properties

The table below compares structural and functional attributes:

Compound Molecular Formula* Key Functional Groups Biological Target Notable Features
Target Compound C₁₄H₁₉N₃O₂† Pyrazole, methoxyphenol Not specified Antioxidant potential, moderate solubility
FM (Flonoltinib Maleate) C₂₅H₃₄FN₇O Pyrazole, pyrimidine, piperidine JAK2/FLT3 High kinase selectivity, fluorinated
Encorafenib C₂₂H₂₇ClFN₇O₄S Pyrazole, sulfonamide, pyrimidine BRAF Halogenated, ATP-competitive
Sorafenib C₂₁H₁₆ClF₃N₄O₃ Pyridine, urea, trifluoromethyl RAF, VEGFR Multikinase inhibition

*Molecular formulas inferred from structural analysis where direct data is unavailable. †Calculated based on IUPAC name: Pyrazole (C₅H₉N₂) + aminomethyl (CH₂NH) + 2-methoxyphenol (C₇H₈O₂).

Research Findings and Trends

  • Kinase Inhibition : Pyrazole derivatives like FM and encorafenib demonstrate that halogenation and heteroaromatic rings (e.g., pyrimidine) enhance target binding. The target compound’s lack of these features may limit kinase activity but could reduce off-target effects .
  • PROTAC Applications: highlights pyrazole’s role in BRAF-targeting PROTACs. The target compound’s methoxyphenol group could stabilize protein-ligand interactions or improve pharmacokinetics .
  • Synthetic Feasibility : Analogous compounds (e.g., FM) are synthesized via multistep coupling reactions, suggesting the target compound could be produced using similar methods .

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